Dimethylnaphthalene

概要

説明

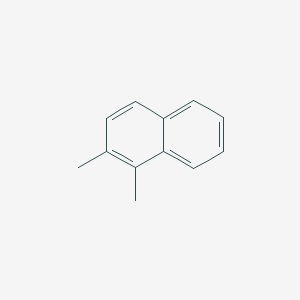

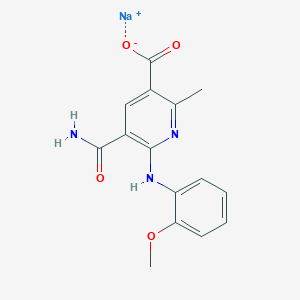

Dimethylnaphthalene refers to naphthalene with two methyl groups. It can refer to 1,4-Dimethylnaphthalene (1,4-DMN) or 2,6-Dimethylnaphthalene (2,6-DMN) .

Molecular Structure Analysis

The molecular structure of dimethylnaphthalene has been studied using various techniques . The exact structure depends on the positions of the two methyl groups.

Chemical Reactions Analysis

The chemical reactions of dimethylnaphthalene have been studied, particularly in relation to its Raman spectra . The selective synthesis of 2,6-triad dimethylnaphthalene isomers by disproportionation of 2-MN over MCM-41 zeolite catalyst has also been investigated .

Physical And Chemical Properties Analysis

Dimethylnaphthalene is a clear pale yellow liquid . Its molecular formula is C12H12 and it has a molecular weight of 156.22 g/mol .

科学的研究の応用

Polyethylene Naphthalate (PEN) Synthesis

Dimethylnaphthalene is a key intermediate in the production of PEN, a polyester with superior properties compared to polyethylene terephthalate (PET), commonly used in plastic bottles and food packaging. PEN offers better gas barrier properties, thermal stability, and mechanical strength .

Polybutylenenaphthalate Synthesis

Another application is in the synthesis of polybutylenenaphthalate, which is used in engineering plastics due to its high heat resistance and mechanical strength .

2,6-Naphthalenedicarboxylic Acid Preparation

Dimethylnaphthalene is also used for preparing 2,6-naphthalenedicarboxylic acid through oxidation. This acid is a monomer for producing high-performance polymers .

作用機序

Safety and Hazards

Dimethylnaphthalene is combustible and may be harmful by inhalation, ingestion, or skin absorption . It may cause irritation and when heated to decomposition, it emits toxic fumes of carbon monoxide and carbon dioxide . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

将来の方向性

There are several major questions which require further work with all of these cytotoxic aromatic hydrocarbons. The assessment of human risk to exposure is still an open question particularly with naphthalene and methylnaphthalenes where there are dramatic species differences in susceptibility to these agents .

特性

IUPAC Name |

1,2-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLZIZAQLLYXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058717 | |

| Record name | 1,2-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethylnaphthalene is a dark brown liquid. (NTP, 1992), Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

214 °F (NTP, 1992) | |

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.01 (NTP, 1992) - Denser than water; will sink | |

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

48 mmHg at 124 °F ; 89 mmHg at 167 °F; 147 mmHg at 199 °F (NTP, 1992) | |

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

1,2-Dimethylnaphthalene | |

CAS RN |

28804-88-8, 573-98-8 | |

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028804888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIMETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23T7O135BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula of dimethylnaphthalene?

A1: The molecular formula of dimethylnaphthalene is C12H12.

Q2: What is the molecular weight of dimethylnaphthalene?

A2: The molecular weight of dimethylnaphthalene is 156.23 g/mol.

Q3: How many isomers of dimethylnaphthalene exist?

A3: There are ten possible isomers of dimethylnaphthalene, differing in the position of the two methyl groups on the naphthalene ring system.

Q4: How can the different isomers of dimethylnaphthalene be identified and characterized?

A4: Different spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), can be used to identify and differentiate between the various DMN isomers. [, , , , ]. For example, the distribution of peaks in the 1H NMR spectrum can reveal the substitution pattern on the naphthalene ring. Additionally, gas chromatography (GC) can be used to separate the isomers based on their boiling points, which allows for quantitative analysis of isomeric mixtures [].

Q5: What are the characteristic spectroscopic features of 1,2-dimethylnaphthalene?

A5: While extensive data on 1,2-dimethylnaphthalene is limited, recent studies have begun to investigate its vibrational spectra using both experimental techniques like FT-IR and FT-Raman spectroscopy, as well as computational methods like density functional theory (DFT) []. These studies aim to provide a comprehensive understanding of the vibrational modes and their corresponding frequencies in the molecule, allowing for its identification and characterization.

Q6: How does the presence of two methyl groups influence the reactivity of naphthalene in electrophilic aromatic substitution reactions?

A6: Studies on the protiodetritiation of dimethylnaphthalenes have revealed that the presence of two methyl groups leads to significant deviations from additivity of individual methyl substituent effects []. This suggests a decrease in bond fixation within the naphthalene ring system, likely due to increased electron density from the methyl groups. Consequently, dimethylnaphthalenes exhibit enhanced reactivity compared to monomethylnaphthalenes in electrophilic aromatic substitutions.

Q7: What is the primary atmospheric fate of dimethylnaphthalenes?

A7: Under atmospheric conditions, dimethylnaphthalenes react primarily with hydroxyl (OH) radicals [, ]. The rate constants for these reactions are significantly higher than those with ozone (O3), indicating that OH radical-initiated chemistry dominates the atmospheric degradation of dimethylnaphthalenes. For instance, the atmospheric lifetime of 2,3-dimethylnaphthalene due to reaction with OH radicals is estimated to be around 4 hours [].

Q8: What are the main products formed during the atmospheric oxidation of dimethylnaphthalenes by OH radicals?

A8: The OH radical-initiated oxidation of dimethylnaphthalenes leads to the formation of a range of ring-cleavage products, including glyoxal, phthaldialdehyde, and various dicarbonyls []. The yields of these products can vary depending on the specific isomer and the presence of nitrogen oxides (NOx). For example, the yield of glyoxal from the OH radical-initiated oxidation of 1,4-dimethylnaphthalene is approximately 2% [].

Q9: What are the common applications of dimethylnaphthalenes?

A9: Dimethylnaphthalenes are versatile compounds with applications in various industries. They are used as chemical intermediates in organic synthesis, solvents for pesticides, sulfur and other aromatic compounds []. They are also employed in the production of tanning agents, resins, lubricants, plastics, antiseptics, and toilet deodorants []. Additionally, certain isomers like 1,4-dimethylnaphthalene are used as sprout suppressants for potatoes during storage [, ].

Q10: How can the yield of 2,6-dimethylnaphthalene be increased from mixtures of dimethylnaphthalene isomers?

A10: Several methods have been explored to increase the yield of 2,6-dimethylnaphthalene. One approach involves the isomerization of other dimethylnaphthalene isomers to the desired 2,6-isomer []. Another method utilizes selective alkylation of naphthalene or methylnaphthalene to produce 2,6-dimethylnaphthalene with higher selectivity []. Separation techniques like crystallization under pressure have also been investigated for isolating 2,6-dimethylnaphthalene from alkylnaphthalene mixtures [].

Q11: How are zeolites used in the synthesis of 2,6-dimethylnaphthalene?

A11: Modified zeolites, particularly SAPO-11, have shown promise as catalysts for the selective synthesis of 2,6-dimethylnaphthalene from naphthalene and methanol []. The unique pore structure of SAPO-11 allows for shape-selective catalysis, favoring the formation of 2,6-dimethylnaphthalene over other isomers. Furthermore, modifying SAPO-11 with PdO enhances its stability and selectivity for this reaction.

Q12: How do acidic ionic liquids contribute to the selective synthesis of 2,6-dimethylnaphthalene?

A12: Acidic ionic liquids, such as Et3NHCl-AlCl3, have emerged as efficient catalysts for the transalkylation of 1,2,4,5-tetramethylbenzene with 2-methylnaphthalene to produce 2,6-dimethylnaphthalene []. By carefully controlling the acidity of the ionic liquid and optimizing reaction conditions, high selectivity for the desired 2,6-isomer can be achieved.

Q13: What are the environmental concerns associated with dimethylnaphthalenes?

A13: The widespread use of dimethylnaphthalenes raises concerns about their potential environmental impact. As constituents of petroleum products, they can be released into the environment through oil spills and industrial discharges. Research has focused on understanding the biodegradation and ecotoxicological effects of dimethylnaphthalenes [, , ].

Q14: How can computational chemistry contribute to our understanding of dimethylnaphthalenes?

A14: Computational chemistry plays a vital role in predicting and explaining the properties and reactivity of dimethylnaphthalenes. Density functional theory (DFT) calculations have been employed to determine vibrational frequencies, molecular geometries, and electronic structures of various DMN isomers [, ]. These calculations can aid in interpreting experimental data, understanding reaction mechanisms, and designing novel catalysts for DMN synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B165993.png)

![Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B166011.png)